molecular formula C11H24OS B14523917 2-Methoxydecane-1-thiol CAS No. 62348-62-3

2-Methoxydecane-1-thiol

Cat. No.: B14523917
CAS No.: 62348-62-3
M. Wt: 204.37 g/mol
InChI Key: ISHVLTLAMHPDDD-UHFFFAOYSA-N
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Description

2-Methoxydecane-1-thiol (C₁₁H₂₄OS) is a long-chain aliphatic thiol derivative featuring a methoxy (-OCH₃) group at the second carbon and a thiol (-SH) group at the first carbon of a decane backbone. This structural arrangement confers unique physicochemical properties, including moderate hydrophobicity due to the long alkyl chain, combined with the nucleophilic reactivity of the thiol group and the electron-donating effects of the methoxy substituent.

Properties

CAS No.

62348-62-3

Molecular Formula

C11H24OS

Molecular Weight

204.37 g/mol

IUPAC Name

2-methoxydecane-1-thiol

InChI

InChI=1S/C11H24OS/c1-3-4-5-6-7-8-9-11(10-13)12-2/h11,13H,3-10H2,1-2H3

InChI Key

ISHVLTLAMHPDDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CS)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxydecane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-) in an S_N2 displacement reaction. This reaction typically requires an excess of the nucleophile to prevent the formation of by-products . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to maximize yield and minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxydecane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxydecane-1-thiol involves its interaction with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This compound can also undergo redox reactions, which can influence cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property This compound 1-Methoxyhexane-3-thiol 2-(3-Methoxyphenyl)ethane-1-thiol
Molecular Weight (g/mol) 216.37 162.30 182.28
LogP (Predicted) ~4.2 ~2.8 ~3.5
Water Solubility Low Moderate Low
Boiling Point (°C) ~280–300 ~200–220 ~250–270

Analysis :

  • The longer decane chain in this compound results in higher LogP and lower water solubility compared to shorter-chain analogs like 1-Methoxyhexane-3-thiol .
  • Aromatic analogs (e.g., 2-(3-Methoxyphenyl)ethane-1-thiol) exhibit higher boiling points due to π-π stacking interactions absent in aliphatic derivatives .

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